(R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester (R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester
Brand Name: Vulcanchem
CAS No.: 252990-05-9
VCID: VC3733453
InChI: InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-5-12-7-8(13)9(14)16-4/h8,12H,5-7H2,1-4H3/t8-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CCNCC1C(=O)OC
Molecular Formula: C11H20N2O4
Molecular Weight: 244.29 g/mol

(R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester

CAS No.: 252990-05-9

Cat. No.: VC3733453

Molecular Formula: C11H20N2O4

Molecular Weight: 244.29 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester - 252990-05-9

Specification

CAS No. 252990-05-9
Molecular Formula C11H20N2O4
Molecular Weight 244.29 g/mol
IUPAC Name 1-O-tert-butyl 2-O-methyl (2R)-piperazine-1,2-dicarboxylate
Standard InChI InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-5-12-7-8(13)9(14)16-4/h8,12H,5-7H2,1-4H3/t8-/m1/s1
Standard InChI Key BRXKHIPPSTYCKO-MRVPVSSYSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCNC[C@@H]1C(=O)OC
SMILES CC(C)(C)OC(=O)N1CCNCC1C(=O)OC
Canonical SMILES CC(C)(C)OC(=O)N1CCNCC1C(=O)OC

Introduction

Chemical Identity and Structure

Structural Overview

(R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester consists of a piperazine ring with two functional groups: a tert-butyloxycarbonyl (Boc) protecting group at the N-1 position and a methyl ester at the C-2 position. The chirality center at C-2 possesses the R-configuration, which distinguishes it from its enantiomer.

Chemical Identifiers

The compound is registered under several systematic names and identifiers, as detailed in the following table:

Identifier TypeValue
CAS Number252990-05-9
Molecular FormulaC11H20N2O4
Molecular Weight244.29 g/mol
Alternative Names1-tert-Butyl 2-methyl (2R)-piperazine-1,2-dicarboxylate
1,2-Piperazinedicarboxylic acid, 1-(1,1-dimethylethyl) 2-methyl ester, (2R)-
(R)-1-Boc-piperazine-2-carboxylic acid methyl ester
2-Methyl 1-(2-methyl-2-propanyl) (2R)-1,2-piperazinedicarboxylate
InChI Key(Not provided in search results)
Exact Mass244.14230712 Da

Physical and Chemical Properties

Physical State and Appearance

The compound typically appears as a yellow gel or oil at room temperature . This physical state is important to consider for handling and storage purposes.

Physicochemical Parameters

The following table summarizes the key physicochemical properties of (R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester:

PropertyValueNote
Density1.118 g/ml
Boiling Point321.3±37.0 °C Predicted value
pKa7.25±0.40 Predicted value
XLogP3-AA0.4 Measure of lipophilicity
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count5
Rotatable Bond Count4
ParameterSpecification
Purity≥98% (typical for research-grade chemicals)
FormYellow gel/oil
CAS Number252990-05-9
Catalog NumbersVarious (dependent on supplier)

Structural Analogs and Related Compounds

Enantiomer

The S-enantiomer, (S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester (CAS: 796096-64-5), is also commercially available . This compound has identical physical properties but opposite stereochemistry at the C-2 position, resulting in different biological activities in chiral environments.

Salt Forms

The hydrochloride salt of (R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester (CAS: 279227-92-8) is commercially available . Salt forms often provide enhanced stability or solubility properties compared to the free base.

Applications in Organic Synthesis

Synthetic Utility

(R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester serves as a valuable chiral building block in the synthesis of more complex molecules. The stereochemical configuration at the 2-position makes it particularly useful for the preparation of pharmaceutically relevant compounds where stereochemistry plays a critical role in biological activity.

Key features that make this compound valuable in synthesis include:

  • The Boc-protected nitrogen allows for selective reactions at other positions

  • The methyl ester provides a reactive site for further functionalization

  • The fixed R-stereochemistry enables stereoselective synthesis

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